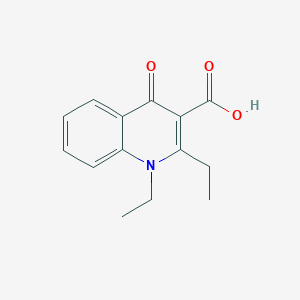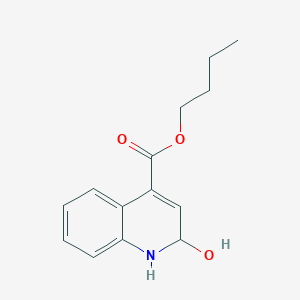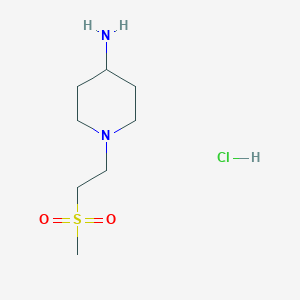
5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H12BrN3 It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a pyrrolidinyl group at the 3-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-3-(Pyrrolidin-1-yl)pyridin-2-amin beinhaltet typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit 5-Brom-2-chlorpyridin.
Nucleophile Substitution: Das Chlorpyridin unterliegt einer nucleophilen Substitution mit Pyrrolidin unter basischen Bedingungen, um 5-Brom-3-(Pyrrolidin-1-yl)pyridin zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert. Dazu gehört der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Brom-3-(Pyrrolidin-1-yl)pyridin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Oxidation und Reduktion: Die Pyrrolidinylgruppe kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Die Verbindung kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien sind Pyrrolidin und eine Base wie Kaliumcarbonat.
Palladium-katalysierte Aminierung: Palladiumkatalysatoren und Liganden werden zusammen mit Aminquellen verwendet.
Suzuki-Miyaura-Kupplung: Organobor-Reagenzien und Palladiumkatalysatoren werden eingesetzt.
Hauptprodukte
Substituierte Pyridine: Produkte mit verschiedenen Substituenten, die das Bromatom ersetzen.
Oxidierte/reduzierte Derivate: Verbindungen mit modifizierten Pyrrolidinylgruppen.
Gebundene Produkte: Komplexe Moleküle, die durch die Bildung von Kohlenstoff-Kohlenstoff-Bindungen gebildet werden.
Wissenschaftliche Forschungsanwendungen
5-Brom-3-(Pyrrolidin-1-yl)pyridin-2-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese und der pharmazeutischen Chemie verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Brom-3-(Pyrrolidin-1-yl)pyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem biologischen Kontext ab .
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Brom-3-(1H-Pyrrol-1-yl)pyridin-2-amin: Eine ähnliche Verbindung mit einem Pyrrolring anstelle von Pyrrolidin.
5-Brom-2-chlorpyridin: Ein Vorläufer bei der Synthese von 5-Brom-3-(Pyrrolidin-1-yl)pyridin-2-amin.
N-(Pyridin-2-yl)amide: Verbindungen mit ähnlichen Pyridin-basierten Strukturen.
Einzigartigkeit
5-Brom-3-(Pyrrolidin-1-yl)pyridin-2-amin ist einzigartig durch das Vorhandensein sowohl eines Bromatoms als auch einer Pyrrolidinylgruppe, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C9H12BrN3 |
|---|---|
Molekulargewicht |
242.12 g/mol |
IUPAC-Name |
5-bromo-3-pyrrolidin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12BrN3/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,12) |
InChI-Schlüssel |
JBZFYNFXBAWMST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(N=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11867873.png)
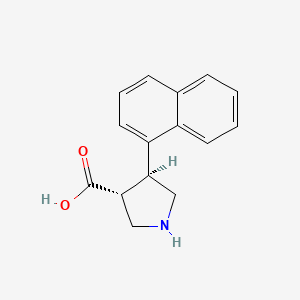

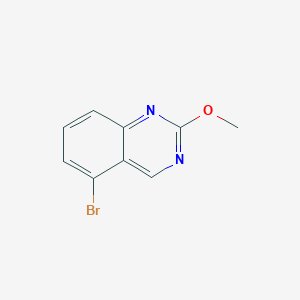
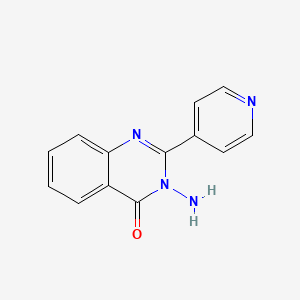
![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)

